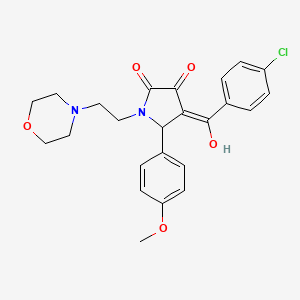

![molecular formula C9H11ClFN3 B2477116 2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride CAS No. 1170539-41-9](/img/structure/B2477116.png)

2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride” is a biochemical compound used for proteomics research . It has a molecular formula of C9H10FN3.HCl and a molecular weight of 215.66 .

Molecular Structure Analysis

The molecular structure of “2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride” is represented by the formula C9H10FN3.HCl . The InChI code for this compound is 1S/C9H10FN3.ClH/c10-8-2-1-3-9(7(8)6-12)13-5-4-11;/h1-3,13H,4-5,11H2;1H .Physical And Chemical Properties Analysis

“2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride” is a powder with a molecular weight of 215.66 . It is stored at room temperature .Scientific Research Applications

Chemical Synthesis and Optimization

2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride has been involved in various synthesis processes. For instance, it served as a starting material in the synthesis of 3-Bromo-2-fluorobenzoic acid, showcasing a process with optimized conditions, leading to a product with 99.202% purity as confirmed by HPLC, MS, and NMR (Zhou Peng-peng, 2013). Another study reported the facile synthesis of 2-bromo-3-fluorobenzonitrile, demonstrating the broad applicability of the compound in the halodeboronation of aryl boronic acids, achieving good to excellent yields (Szumigala et al., 2004).

Carbon Dioxide Fixation

In a notable application, 2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride was involved in the chemical fixation of CO2, leading to the formation of quinazoline-2,4(1H,3H)-diones. This process was facilitated by a simple monomeric tungstate catalyst, demonstrating the compound's role in carbon fixation and its potential for large-scale reactions (Kimura et al., 2012).

Pharmaceutical Intermediates

The compound was utilized as an intermediate in the synthesis of dovtinib lactic acid salt, highlighting its role in simplifying production processes and improving yield efficiency (Chen Jin-fan, 2014). Additionally, it served as a precursor in the synthesis of novel derivatives of 6-amino-2-phenylbenzothiazoles, where various substituents were introduced to assess antitumor activity against different human cell lines (Racané et al., 2006).

Fluorous Tagging and Solid-Phase Extraction

A study explored the use of a fluorous oxime tag linked to 2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride for the synthesis of 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines. This fluorous tagging facilitated easy separation and recycling of the tag, demonstrating an environmentally friendly approach to compound synthesis (Ang et al., 2013).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name |

2-(2-aminoethylamino)-6-fluorobenzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN3.ClH/c10-8-2-1-3-9(7(8)6-12)13-5-4-11;/h1-3,13H,4-5,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWDADZZMGESEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)NCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Oxiran-2-ylmethoxy)phenyl]iminothiolane 1-oxide](/img/structure/B2477033.png)

![3-[(4-Chlorophenyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2477036.png)

![ethyl 2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2477039.png)

![[(2R)-oxan-2-yl]methanol](/img/structure/B2477041.png)

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholinoacetonitrile](/img/structure/B2477042.png)

![[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B2477045.png)

![N-(1,3-benzodioxol-5-yl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2477049.png)

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2477050.png)

![4-[(4-fluorophenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2477051.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2477055.png)